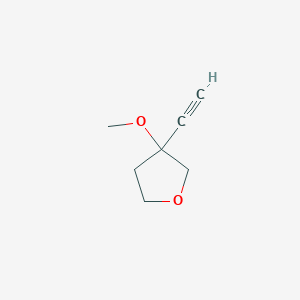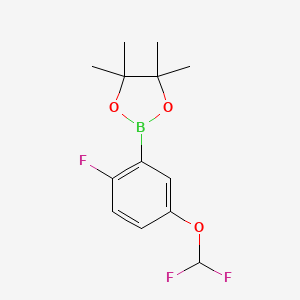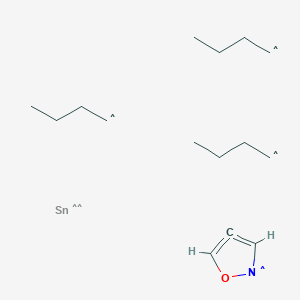
3-Ethynyl-3-methoxyoxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethynyl-3-methoxyoxolane: is an organic compound with the molecular formula C7H10O2 It is a derivative of tetrahydrofuran, featuring an ethynyl group and a methoxy group attached to the third carbon of the tetrahydrofuran ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethynyl-3-methoxyoxolane typically involves the following steps:
Starting Material: The synthesis begins with tetrahydrofuran, which is a common solvent and starting material in organic synthesis.
Functionalization: The third carbon of the tetrahydrofuran ring is functionalized with an ethynyl group. This can be achieved through various methods, such as the Sonogashira coupling reaction, which involves the reaction of an alkyne with a halide in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.
化学反応の分析
Types of Reactions: 3-Ethynyl-3-methoxyoxolane can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The methoxy group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts can be employed.
Substitution: Nucleophiles such as amines or thiols can react with the methoxy group under basic conditions.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various substituted tetrahydrofuran derivatives.
科学的研究の応用
3-Ethynyl-3-methoxyoxolane has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: Its derivatives may have potential biological activities and can be used in the development of pharmaceuticals.
Medicine: Research into its pharmacological properties could lead to the discovery of new therapeutic agents.
Industry: It can be used as an intermediate in the production of fine chemicals and specialty materials.
作用機序
The mechanism of action of 3-Ethynyl-3-methoxyoxolane depends on its specific application and the target molecules it interacts with. In general, the ethynyl group can participate in various chemical reactions, such as cycloadditions and cross-coupling reactions, which can lead to the formation of new chemical bonds and structures. The methoxy group can act as a leaving group in substitution reactions, facilitating the formation of new derivatives.
類似化合物との比較
2-Methyltetrahydrofuran: A solvent with similar structural features but different functional groups.
3-Ethynyl-2-methoxytetrahydrofuran: A positional isomer with the methoxy group on the second carbon.
3-Ethynyl-3-hydroxytetrahydrofuran: A derivative with a hydroxyl group instead of a methoxy group.
Uniqueness: 3-Ethynyl-3-methoxyoxolane is unique due to the presence of both an ethynyl and a methoxy group on the same carbon, which imparts distinct reactivity and potential applications compared to its similar compounds. The combination of these functional groups allows for diverse chemical transformations and the synthesis of a wide range of derivatives.
特性
IUPAC Name |
3-ethynyl-3-methoxyoxolane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-3-7(8-2)4-5-9-6-7/h1H,4-6H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJDVDCVHROWSEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCOC1)C#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-(Chloromethyl)imidazo[1,2-a]pyridine hydrochloride](/img/structure/B8176118.png)


![[(1S,3S)-3-aminocyclohexyl]methanol hydrochloride](/img/structure/B8176143.png)
![Tert-butyl 1,4,5,7-tetrahydro-6H-pyrrolo[2,3-C]pyridine-6-carboxylate](/img/structure/B8176147.png)




![(NE,R)-N-[(3-bromo-5-chlorophenyl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B8176193.png)
![benzyl N-[1-[(E)-[(R)-tert-butylsulfinyl]iminomethyl]cyclopropyl]carbamate](/img/structure/B8176198.png)
![(NE,R)-N-[[4-(4-fluorophenoxy)phenyl]methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B8176202.png)
